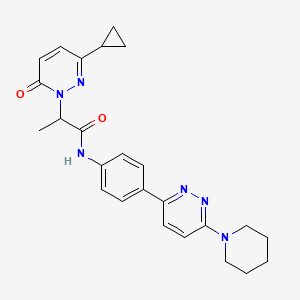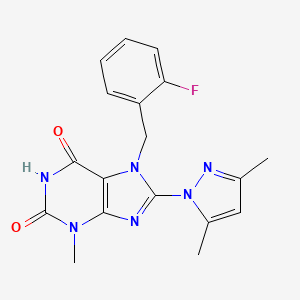![molecular formula C23H15F3N2O2S B2733995 N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 330189-93-0](/img/structure/B2733995.png)
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a versatile chemical compound with vast potential. It has a molecular formula of C23H15F3N2O2S .
Molecular Structure Analysis
The molecular structure of this compound is intricate, contributing to its unique properties. The molecular formula is C23H15F3N2O2S, with an average mass of 440.438 Da and a monoisotopic mass of 440.080627 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, N-(3-Phenoxyphenyl)-2-(trifluoromethyl)benzamide, are available . It has a density of 1.3±0.1 g/cm3, a boiling point of 387.5±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . The compound also has a molar refractivity of 92.3±0.3 cm3, a polar surface area of 38 Å2, and a molar volume of 272.4±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds with structural similarities to N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide have been designed, synthesized, and evaluated for their anticancer activities. These derivatives exhibited moderate to excellent anticancer activity against different cancer cell lines, including breast, lung, colon, and ovarian cancers, with some showing higher activities than reference drugs such as etoposide (Ravinaik et al., 2021).
Antimicrobial Agents
Thiazole derivatives have also been synthesized and screened for antimicrobial activity against various bacterial and fungal strains. Some molecules demonstrated significant potency, surpassing that of reference drugs, particularly against Gram-positive strains (Bikobo et al., 2017).
Materials Science Applications
In the realm of materials science, derivatives containing the trifluoromethyl group have been synthesized for the creation of organosoluble polyimides. These compounds possess good solubility in strong organic solvents and exhibit high thermal stability, making them suitable for various high-performance material applications (Liu et al., 2002).
Fluorescent Probes and Sensors
Certain derivatives have been developed as fluorescent probes for sensing specific metal cations and pH changes, demonstrating the versatility of these compounds in chemical sensing and environmental monitoring. These applications exploit the structural features that allow for significant changes in fluorescence in response to external stimuli (Tanaka et al., 2001).
Antiplasmodial Activity
N-acylated derivatives have shown promising activity against strains of Plasmodium falciparum, the causative agent of malaria. This suggests their potential in developing new antimalarial therapies. The activity of these compounds is highly dependent on the nature of the acyl moiety, with benzamides displaying notable antiplasmodial properties (Hermann et al., 2021).
Eigenschaften
IUPAC Name |
N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N2O2S/c24-23(25,26)17-6-4-5-16(13-17)21(29)28-22-27-20(14-31-22)15-9-11-19(12-10-15)30-18-7-2-1-3-8-18/h1-14H,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRJCLVQVAHALG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


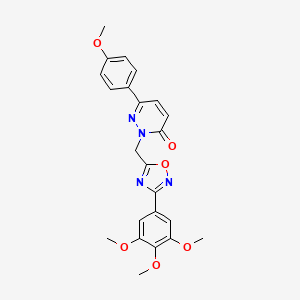
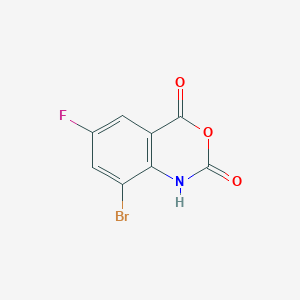
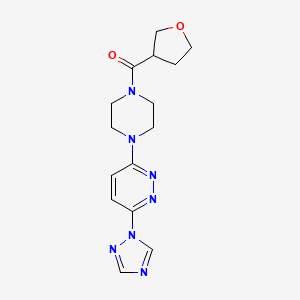
![N-(2-fluorophenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2733920.png)


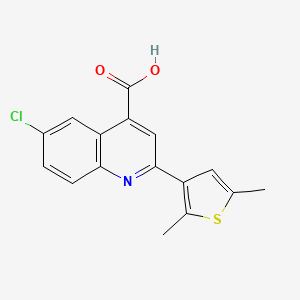
![4-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate](/img/structure/B2733929.png)

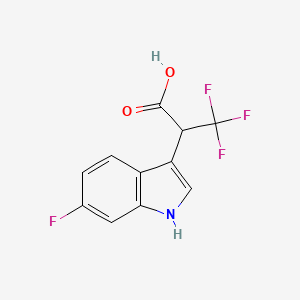
![5-[1-amino-2-(1H-1,2,4-triazol-1-yl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2733933.png)
